

# 3-Bromobenzamidine Hydrochloride: A Technical Guide to Water Solubility and Application

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## Compound of Interest

**Compound Name:** 3-Bromobenzamidine hydrochloride

**Cat. No.:** B101722

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This technical guide provides an in-depth overview of **3-Bromobenzamidine hydrochloride**, with a core focus on its aqueous solubility. The document details the physicochemical properties of the compound, presents a comprehensive experimental protocol for solubility determination, and illustrates its primary mechanism of action as a serine protease inhibitor.

## Physicochemical Properties of 3-Bromobenzamidine Hydrochloride

**3-Bromobenzamidine hydrochloride** is a synthetic organic compound widely utilized in biomedical research and as a building block in pharmaceutical development.<sup>[1]</sup> Its utility is often linked to its ability to act as a potent inhibitor of serine proteases.<sup>[1]</sup> A summary of its key properties is presented below.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> ·HCl	<a href="#">[1]</a>
Molecular Weight	235.51 g/mol	<a href="#">[1]</a>
CAS Number	16796-52-4	<a href="#">[1]</a>
Appearance	White to light yellow solid/powder	Chem-Impex, Capot Chemical
Purity	≥95% (HPLC)	<a href="#">[1]</a>
Melting Point	129-131°C	Fluorochem
Water Solubility	Soluble in aqueous solutions*	<a href="#">[1]</a>

\*Note: While widely reported to be soluble in aqueous solutions, a specific quantitative value (e.g., in mg/mL or g/L) for the water solubility of **3-Bromobenzamidine hydrochloride** is not readily available in publicly accessible literature and databases.

## Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized and robust protocol for determining the aqueous solubility of a hydrochloride salt like **3-Bromobenzamidine hydrochloride**, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

**Objective:** To determine the equilibrium solubility of **3-Bromobenzamidine hydrochloride** in water at a specified temperature (e.g., 25°C).

**Materials:**

- **3-Bromobenzamidine hydrochloride**
- Deionized water (HPLC grade)
- Buffer solutions (if pH-dependent solubility is to be determined)

- Vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Analytical balance

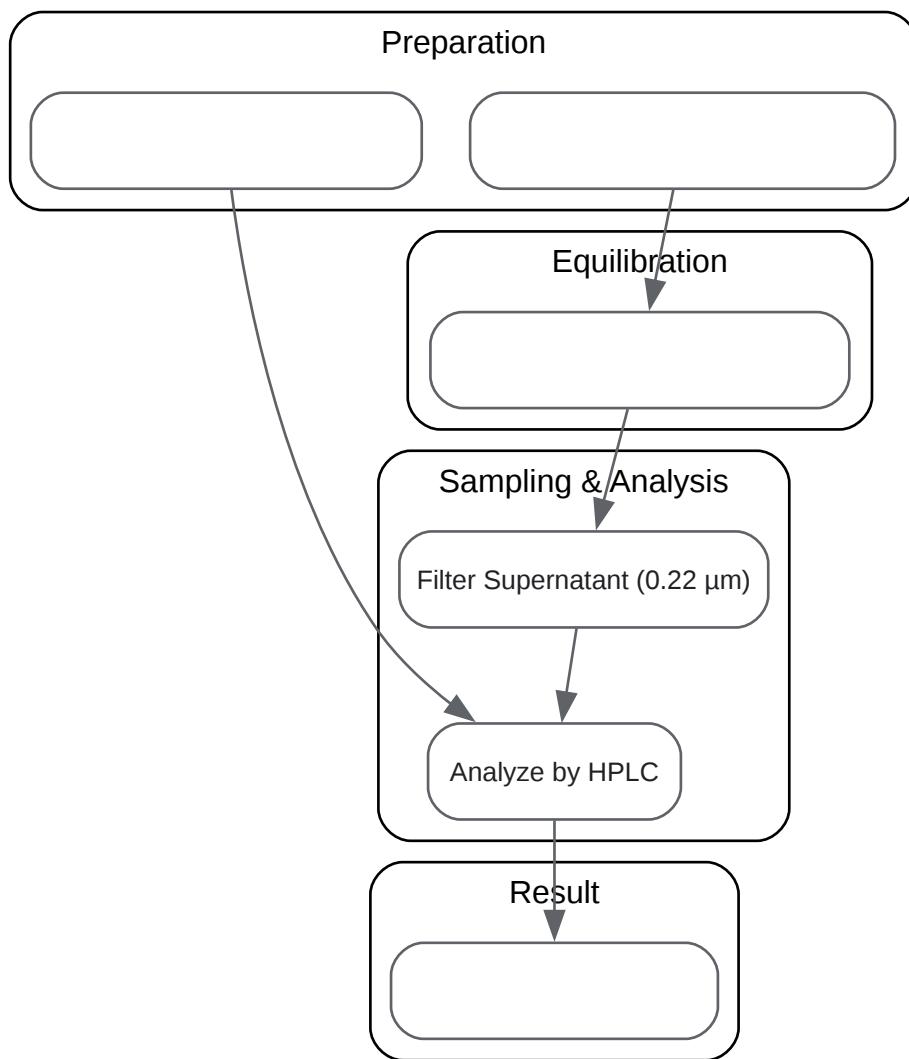
**Methodology:**

- Preparation of Standard Solutions:
  - Accurately weigh a known amount of **3-Bromobenzamidine hydrochloride** and dissolve it in a known volume of deionized water (or a suitable solvent compatible with the HPLC mobile phase) to prepare a stock solution of known concentration.
  - Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the concentration of the saturated solution.
- Equilibration (Shake-Flask Method):
  - Add an excess amount of **3-Bromobenzamidine hydrochloride** to a vial containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
  - Securely cap the vials and place them in a temperature-controlled orbital shaker set at 25°C.
  - Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
- Sample Preparation for Analysis:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.
- If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

- HPLC Analysis:
  - Develop a suitable HPLC method for the quantification of **3-Bromobenzamidine hydrochloride**. This will involve selecting an appropriate mobile phase, column, flow rate, and detector wavelength.
  - Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
  - Inject the filtered and potentially diluted sample from the solubility experiment.
  - Determine the peak area for the sample and use the calibration curve to calculate the concentration of **3-Bromobenzamidine hydrochloride** in the saturated solution.
- Data Interpretation:
  - The concentration determined from the HPLC analysis represents the equilibrium solubility of **3-Bromobenzamidine hydrochloride** in water at the specified temperature. The result is typically reported in units such as mg/mL or g/L.

Below is a graphical representation of the experimental workflow.



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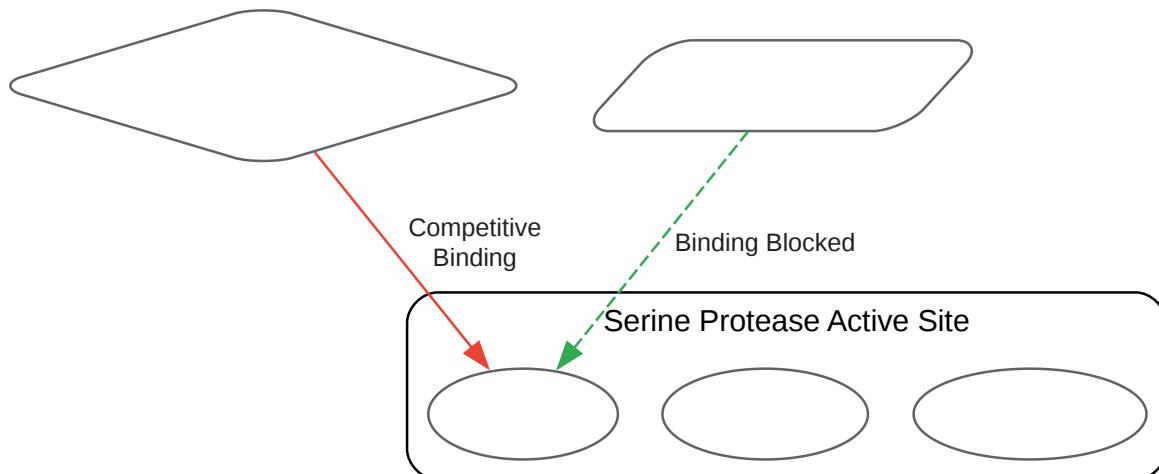
A flowchart of the experimental workflow for solubility determination.

## Mechanism of Action: Serine Protease Inhibition

**3-Bromobenzamidine hydrochloride** functions as a competitive inhibitor of serine proteases. These enzymes are characterized by a catalytic triad of amino acids (typically serine, histidine, and aspartate) in their active site, which is responsible for cleaving peptide bonds in proteins.

The benzamidine moiety of the inhibitor is structurally similar to the side chains of arginine and lysine, which are common substrates for trypsin-like serine proteases. This structural mimicry allows 3-Bromobenzamidine to bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

The following diagram illustrates the general mechanism of serine protease inhibition by a benzamidine-based inhibitor.



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Inhibition of a serine protease by 3-Bromobenzamidine.

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## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
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